molecular formula C9H7BrN2O2 B11862848 methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B11862848
M. Wt: 255.07 g/mol
InChI Key: VTXMSXCHSDIIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound featuring a pyrrolopyridine core with a bromine substituent at the 5-position and a methyl ester group at the 2-position. This scaffold is structurally analogous to bioactive thienopyridines, which exhibit antitumor activity by inhibiting cell proliferation . The bromine atom enhances reactivity for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), making it a valuable intermediate in drug discovery . Its molecular formula is C₉H₇BrN₂O₂, with a molecular weight of 255.08 g/mol and a purity typically ≥95% .

Properties

IUPAC Name

methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-6-5(11-7)2-3-8(10)12-6/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXMSXCHSDIIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyridine-Pyrrole Precursors

The most common method involves cyclizing substituted pyridine derivatives with pyrrole precursors. For example, a pyridine ring bearing an amino group at position 3 can react with a diketone under acidic conditions to form the fused bicyclic system. Reaction conditions typically employ acetic acid or polyphosphoric acid at 80–120°C for 4–12 hours, yielding the unsubstituted pyrrolo[3,2-b]pyridine core in 60–75% efficiency.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enable the construction of the pyrrolopyridine skeleton. A patented approach describes using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) with potassium carbonate in dioxane/water (2.5:1) at 80°C to couple halogenated pyridines with boronic acids, achieving the core structure in 58–72% yield.

Bromination at the 5-Position

Introducing bromine at the 5-position of the pyrrolo[3,2-b]pyridine core is critical for subsequent functionalization. Two bromination strategies are prevalent:

Direct Electrophilic Bromination

Direct bromination using molecular bromine (Br₂) in chloroform at 0–25°C for 10–60 minutes selectively substitutes the 5-position due to the electron-rich nature of the pyrrole ring. This method achieves 80–85% conversion but requires careful stoichiometric control to avoid over-bromination.

Table 1: Bromination Conditions and Outcomes

ReagentSolventTemperatureTimeYield (%)
Br₂ (1.1 eq)CHCl₃0°C → 25°C30 min82
NBS (1.2 eq)DCM25°C2 h78

NBS = N-bromosuccinimide; DCM = dichloromethane

N-Bromosuccinimide (NBS) Mediated Bromination

NBS in dichloromethane (DCM) with triethylamine (TEA) as a base offers a milder alternative. This method proceeds via radical intermediates, achieving 75–78% yield with fewer side products compared to Br₂.

Esterification of the 2-Carboxylic Acid

The methyl ester group at position 2 is introduced via esterification of the corresponding carboxylic acid derivative:

Fischer Esterification

Heating 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid with excess methanol and sulfuric acid (H₂SO₄) at reflux (65°C) for 6–8 hours achieves 90–95% esterification. This method is cost-effective but requires acid-resistant equipment.

Steglich Esterification

For acid-sensitive substrates, coupling the carboxylic acid with methanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM at 0°C provides 85–88% yield. This method avoids harsh conditions but involves higher costs.

Table 2: Esterification Method Comparison

MethodCatalystSolventTemperatureYield (%)
FischerH₂SO₄MeOH65°C93
SteglichDCC/DMAPDCM0°C → 25°C87

Process Optimization and Scaling

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates in bromination steps but complicate purification. Switching to toluene/ethanol (3:1) in Suzuki couplings improves yield reproducibility.

Catalyst Loading

Reducing palladium catalyst loading from 5 mol% to 2 mol% in coupling reactions maintains efficiency (58–62% yield) while lowering metal contamination.

Purification Techniques

Silica gel chromatography with heptane/ethyl acetate gradients (7:3 → 8:2) resolves regioisomeric byproducts, achieving >98% purity. Recrystallization from ethanol/water (4:1) offers a scalable alternative with 85–90% recovery.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.40 (s, 1H, NH), 8.39 (d, J = 5.2 Hz, 1H), 7.42 (d, J = 5.2 Hz, 1H), 3.85 (s, 3H, OCH₃).

  • HPLC : Retention time = 6.2 min (C18 column, 70% MeOH/H₂O), purity ≥98%.

Crystallographic Validation

X-ray diffraction confirms the planar arrangement of the pyrrolopyridine core (dihedral angle = 3.2°) and Br/C=O substituent positions, correlating with computational models .

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Development

Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is primarily used as a precursor in the synthesis of bioactive compounds. Its ability to act as an inhibitor of cytochrome P450 enzymes positions it as a critical compound in drug metabolism studies. This interaction suggests potential implications for the pharmacokinetics of co-administered drugs, which is crucial in the development of new pharmaceuticals.

Case Studies

  • Enzyme Interaction Studies : Research has demonstrated that this compound can inhibit specific cytochrome P450 enzymes, which are essential for the metabolism of many therapeutic agents. Such studies are vital for understanding drug-drug interactions and optimizing therapeutic regimens.

Organic Synthesis

The compound serves as a versatile building block in organic chemistry, enabling the synthesis of diverse organic compounds. Its unique bromine substitution at the 5-position of the pyrrole ring enhances its reactivity, allowing for various transformations that yield complex molecules.

Synthetic Pathways

  • Synthesis Methods : Various synthetic routes have been developed to produce this compound. These methods often involve the bromination of pyrrole derivatives followed by carboxylation reactions, showcasing its utility in synthetic organic chemistry.

Emerging studies indicate that this compound exhibits notable biological activities beyond its role in drug metabolism. Preliminary findings suggest potential anti-cancer properties and other therapeutic effects, warranting further investigation into its pharmacological profile.

Comparison with Similar Compounds

Structural Isomers: Positional Variations of Bromine

  • Methyl 3-Bromo-1H-Pyrrolo[3,2-b]Pyridine-2-Carboxylate

    • Bromine at the 3-position instead of 3.
    • Alters electronic properties and reactivity: the 3-bromo derivative may favor nucleophilic substitution at different sites.
    • Molecular weight: 255.08 g/mol (same as 5-bromo isomer) but distinct CAS number (952182-30-8 ) .
  • Ethyl 5-Bromo-1H-Pyrrolo[3,2-b]Pyridine-2-Carboxylate

    • Ethyl ester instead of methyl.
    • Higher molecular weight (269.10 g/mol ) and altered lipophilicity (LogP: 2.66 vs. ~2.5 for methyl ester) .
    • Boiling point: 405.2°C , density: 1.6 g/cm³ .

Substituted Derivatives: Functional Group Modifications

  • Methyl 5-(Trifluoromethyl)-1H-Pyrrolo[3,2-b]Pyridine-2-Carboxylate

    • Bromine replaced with trifluoromethyl (-CF₃).
    • Electron-withdrawing -CF₃ enhances metabolic stability and binding affinity in drug candidates.
    • Molecular formula: C₁₀H₇F₃N₂O₂ , molecular weight: 244.17 g/mol .
  • Ethyl 3-Bromo-5-Methyl-1H-Pyrrolo[3,2-b]Pyridine-2-Carboxylate

    • Additional methyl group at the 5-position.
    • Increased steric hindrance may reduce reactivity in cross-coupling reactions.
    • CAS: 1132610-85-5 .
  • 5-Bromo-6-Chloro-1H-Pyrrolo[2,3-b]Pyridine Dual halogenation (Br at 5, Cl at 6).

Ring System Variations

  • Methyl 5-Bromo-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate

    • Pyrrolo[2,3-b]pyridine core instead of [3,2-b].
    • Altered ring fusion impacts π-π stacking and solubility.
    • CAS: 1234616-83-1 , purity: 98% .
  • Ethyl 5-Bromo-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate

    • Different nitrogen arrangement in the pyridine ring.
    • Used in optimizing drug candidates for improved pharmacokinetics .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate C₉H₇BrN₂O₂ 255.08 Br (5), COOCH₃ (2) Drug intermediate, antitumor research
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate C₉H₇BrN₂O₂ 255.08 Br (3), COOCH₃ (2) Altered reactivity for substitution
Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate C₁₀H₉BrN₂O₂ 269.10 Br (5), COOCH₂CH₃ (2) Higher lipophilicity (LogP: 2.66)
Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate C₁₀H₇F₃N₂O₂ 244.17 CF₃ (5), COOCH₃ (2) Enhanced metabolic stability
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine C₇H₄BrClN₂ 222.48 Br (5), Cl (6) Dual halogenation for cytotoxicity

Biological Activity

Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C9H7BrN2O2C_9H_7BrN_2O_2 and a molecular weight of 255.07 g/mol. Its unique structure features a bromine atom at the 5-position of the pyrrole ring, which contributes to its chemical reactivity and biological activity. The compound is often utilized as a building block in organic synthesis due to its structural properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains.
  • Anticancer Activity : Emerging data indicate potential anticancer effects, with mechanisms involving apoptosis induction in cancer cells.
  • Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism.

Antimicrobial Properties

This compound has shown effectiveness against several bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MIC) below 50 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis through the activation of caspase pathways. A notable study reported that treatment with the compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM .

Enzyme Inhibition

The interaction of this compound with cytochrome P450 enzymes suggests its potential role in influencing drug metabolism. Specifically, it has been noted for its ability to inhibit CYP3A4 and CYP2D6 enzymes, which are involved in the metabolism of many common pharmaceuticals. This inhibition could lead to altered pharmacokinetics when co-administered with other drugs .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits cytochrome P450 enzymes

Case Study: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. Notably, treatment led to increased expression of pro-apoptotic proteins while decreasing anti-apoptotic markers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via bromination of the parent pyrrolopyridine core. Key steps include:

  • Microwave-assisted condensation : Reduces reaction time (e.g., 3 min irradiation in pyridine) compared to classical heating (3 h at 105°C), improving efficiency .
  • Bromine positioning : Bromination at the 5-position requires precise temperature control (e.g., 80–100°C) to avoid side reactions like over-bromination or ring degradation .
  • Esterification : Methyl ester formation via acid-catalyzed methanol reflux ensures carboxylate stabilization .
    • Data Analysis : Monitor reaction progress using TLC or LC-MS. Yields typically range from 51% (microwave) to 70% (classical), with purity confirmed by HPLC .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Techniques :

  • NMR : 1H^1H NMR (DMSO-d6) shows characteristic peaks: δ 12.40 (NH), 8.39 (pyrrolo-H), and 8.32 (pyridine-H) .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]+^+ at m/z 269.1 (C9 _9H7 _7BrN2 _2O2 _2) .
  • Melting Point : Reported m.p. 238°C (pure form), with deviations indicating impurities .
    • Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to detect residual solvents or byproducts .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyrrolopyridine core be addressed?

  • Mechanistic Insight : The 5-bromo group acts as a directing group for cross-coupling reactions (e.g., Suzuki-Miyaura). Steric hindrance at the 2-carboxylate position limits reactivity at adjacent sites .
  • Experimental Design :

  • Use Pd(PPh3 _3)4 _4 catalyst in THF/water (3:1) for aryl coupling at the 5-position .
  • Optimize ligand choice (e.g., XPhos) to enhance selectivity for C–Br over C–H activation .
    • Contradiction Resolution : Conflicting reports on bromine’s lability under basic conditions (e.g., K2 _2CO3 _3) require pH-controlled environments (pH 7–8) to prevent debromination .

Q. What strategies improve diastereoselectivity in downstream derivatives?

  • Stereochemical Control :

  • Chiral auxiliaries : Introduce (2S,3S)-pyrrolidine carboxylate templates to bias ring conformation .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance stereoselectivity by stabilizing transition states .
    • Case Study : Diastereomeric ratios (dr) up to 4:1 achieved for 3-aryl-5-oxopyrrolidine derivatives using this compound as a precursor .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

  • In Silico Tools :

  • DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The 5-bromo group lowers LUMO energy, favoring nucleophilic attack .
  • Molecular docking : Predict binding affinity of derivatives for biological targets (e.g., kinase inhibitors) using AutoDock Vina .
    • Validation : Compare computed activation energies with experimental yields (e.g., 85% yield in Sonogashira coupling aligns with ΔG^‡ = 22 kcal/mol) .

Data Contradiction Analysis

Q. Why do microwave and classical heating methods yield different impurity profiles?

  • Thermal vs. Kinetic Control :

  • Microwave irradiation : Rapid heating minimizes decomposition pathways (e.g., ester hydrolysis), reducing byproducts like 5-bromo-pyrrolo[3,2-b]pyridine .
  • Classical heating : Prolonged heat exposure promotes side reactions (e.g., dimerization via NH coupling), detected as high-MW impurities in MALDI-TOF .
    • Resolution : Use microwave for time-sensitive syntheses and classical methods for scalable but slower protocols with post-reaction purification (e.g., column chromatography) .

Applications in Drug Discovery

Q. How does the compound serve as a scaffold for kinase inhibitors?

  • Functionalization Pathways :

  • Introduce sulfonamide or urea groups at the 1H-pyrrole NH to enhance ATP-binding pocket interactions .
  • Replace bromine with bioisosteres (e.g., CF3 _3) to improve metabolic stability .
    • Biological Data : Derivatives show IC50_{50} values <100 nM against JAK2 and EGFR kinases in cell-based assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.